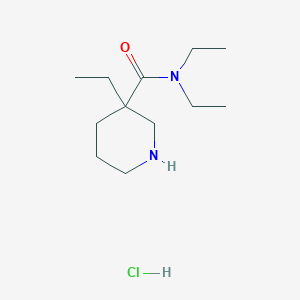

2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

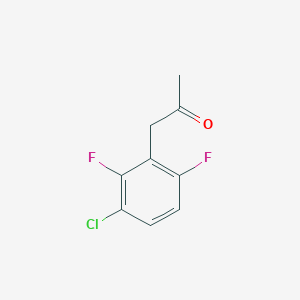

The compound 2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a derivative of 4-oxoquinoline, a class of organic substances known for their biological and synthetic versatility. These compounds are of significant interest in medicinal chemistry due to their association with various pharmacological activities, including antibacterial and antiviral properties . The presence of a carboxamide unit, as seen in the structure of this compound, is often linked to diverse biological activities.

Synthesis Analysis

The synthesis of related quinoline derivatives can be complex, involving multiple steps and various catalysts. For instance, the synthesis of 1-benzyl-2-formyloctahydroisoquinolines involves acid-catalyzed cyclization of N-styrylformamides, which can be catalyzed by Lewis acids like 9-borabicyclo[3.3.1]non-9-yl triflate or Bronsted acid catalysts such as triflic acid . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methods could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a 4-oxoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The substitution at the N-1 position, as seen in N-alkylated-4-oxoquinoline derivatives, is crucial for the compound's pharmacological activity . The ethylthio group and the carboxamide unit in the compound of interest are likely to influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be influenced by the substituents present on the core structure. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is regioselective, occurring at the nitrogen of the oxoquinoline group . This suggests that the ethylation of the nitrogen in the quinoline core is a key reaction that can be exploited in the synthesis of related compounds, including the compound of interest.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, the properties of quinoline derivatives generally include high yields in synthesis and the ability to undergo various chemical reactions. The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, for example, is described as highly efficient and green, with simple workup and easy separation of products . These characteristics are indicative of the potential ease of handling and versatility of the compound .

科学的研究の応用

Antimicrobial Agents

Quinazolines, related to the quinoline core of the compound , have been synthesized and characterized for their potential antimicrobial properties. Compounds with a quinazoline backbone demonstrated antibacterial and antifungal activities against various strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Regioselectivity in Organic Synthesis

The regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a process relevant to the modification of quinoline derivatives, has been explored. Such studies are crucial for designing compounds with desired pharmacological activities (Batalha et al., 2019).

Analytical Techniques

Research into the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including studies with quinoline derivatives, has provided insights into analytical techniques for studying complex biological molecules (Harvey, 2000).

Analgesic Activity

Quinazoline derivatives have also been synthesized for evaluating their analgesic activity, showcasing the potential of such compounds in developing new pain management solutions (Saad, Osman, & Moustafa, 2011).

Biological and Pharmacological Screening

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been undertaken for antimicrobial, anti-inflammatory, and other pharmacological screenings. This indicates the broad scope of quinoline derivatives in therapeutic applications (Patel et al., 2009).

特性

IUPAC Name |

2-ethylsulfanyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-24-17-7-5-4-6-15(17)19(23)20-13-8-9-14-12(2)10-18(22)21-16(14)11-13/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTAHPMGEAKFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)